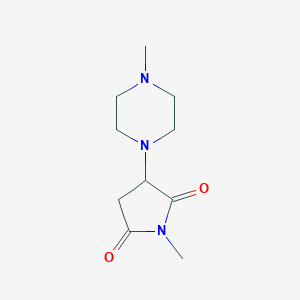
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the family of piperazine derivatives and has been shown to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is not yet fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been shown to exhibit several biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have analgesic properties and can reduce pain in animal models. Additionally, the compound has been investigated for its potential as an antidepressant and anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit several pharmacological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate. One potential direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, depression, and anxiety. Additionally, the compound can be further studied to understand its mechanism of action and to identify potential drug targets. Finally, the synthesis process can be optimized to make the compound more accessible for research purposes.
Conclusion
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is a promising compound that has gained significant attention in the field of scientific research. The compound has been shown to exhibit several biochemical and physiological effects and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action and to identify potential drug targets. The optimization of the synthesis process can also make the compound more accessible for research purposes.
Synthesis Methods
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate involves the reaction of 3-ethoxy-4-methoxybenzylamine with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with oxalic acid to form the oxalate salt. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.C2H2O4/c1-4-28-21-14-17(8-9-20(21)27-3)16-23-10-12-24(13-11-23)22(25)18-6-5-7-19(15-18)26-2;3-1(4)2(5)6/h5-9,14-15H,4,10-13,16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQLQEGVILONNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
